Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
Description
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a pyridin-2-yl substituent at the β-position and a methyl group at the α-position of the propenoate backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in reactions involving conjugation or isomerization.
The methyl group at the α-position introduces steric hindrance, which influences isomerization behavior and stability, as observed in photocatalyzed reactions .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWSMMMIWBRDY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=N1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate typically involves the reaction of 2-methyl-3-(pyridin-2-yl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors. These reactors allow for the efficient and scalable production of the compound by continuously feeding the reactants into the reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Electrophilic and Nucleophilic Additions
The α,β-unsaturated ester undergoes characteristic additions due to its conjugated system:
Oxidation and Reduction Reactions
The ester and alkene functionalities enable distinct redox pathways:
Oxidation
-
Ester Oxidation : Strong oxidants (e.g., KMnO₄/H⁺) convert the ester to a carboxylic acid, yielding 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid.
-
Alkene Epoxidation : mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond .
Reduction
| Reduction Target | Reagents | Products |
|---|---|---|
| Ester to Alcohol | LiAlH₄ in THF | 3-(Pyridin-2-yl)prop-2-en-1-ol |
| Double Bond | H₂/Pd-C | Ethyl 2-methyl-3-(pyridin-2-yl)propanoate |
Pyridine Ring Functionalization
The pyridine moiety participates in electrophilic and nucleophilic substitutions:
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 50°C | 5-Nitro-pyridin-2-yl derivative |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, base | Aryl-substituted pyridine analogs |
Cycloaddition Reactions
The enoate system participates in Diels-Alder reactions:
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic Anhydride | Reflux in toluene | Bicyclic adducts with pyridine |
Photochemical Reactions
Under UV light (λ = 300 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming cyclobutane derivatives .
Key Research Findings
-
Stereochemical Control : Halogenation reactions exhibit Z-selectivity due to steric interactions between the pyridine ring and ester group .
-
Catalytic Applications : Palladium-catalyzed cross-couplings enable efficient derivatization of the pyridine ring for pharmaceutical intermediates .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the pyridine C-4 position .
Table 1: Comparative Reactivity of Pyridine-Substituted Enoates
| Compound | Electrophilic Addition Rate | Nucleophilic Substitution Yield |
|---|---|---|
| Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate | Moderate (Br₂) | 65–72% (Suzuki coupling) |
| Ethyl 3-(pyridin-3-yl)prop-2-enoate | Low | 45–50% |
Table 2: Reduction Outcomes with Varied Reagents
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| LiAlH₄ | 3-(Pyridin-2-yl)prop-2-en-1-ol | 88 |
| NaBH₄ | No reaction | – |
| H₂/Pd-C | Saturated ester | 95 |
Mechanistic Insights
Scientific Research Applications
Chemistry
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and heterocyclic compounds, making it valuable for pharmaceutical research.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Exhibits significant antibacterial activity against various pathogens.
- Anticancer Activity : Studies show that it inhibits the proliferation of cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HT-29 | 15 | Cell cycle arrest |
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals, contributing to advancements in material science and chemical manufacturing.
Anticancer Activity Study
A recent study demonstrated that derivatives of ethyl 2-methyl compounds exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The findings indicated significant potency across multiple cancer types.
Antimicrobial Evaluation
Research on antimicrobial efficacy revealed that this compound effectively inhibited the growth of clinical isolates at low concentrations, suggesting its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .
Comparison with Similar Compounds
Table 1: Comparison of Isomerization Yields
| Compound | Substituent (Pyridine Position) | α-Methyl Group | Z-Isomer Yield (%) | Triplet Energy (Relative) |
|---|---|---|---|---|
| Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate (E-1) | 2-yl | Yes | High | Higher |
| Ethyl 3-(pyridin-3-yl)prop-2-enoate (E-2) | 3-yl | No | Low | Lower |
Ethyl 2-Methyl-3-(4-Nitrophenyl)prop-2-enoate
Structural Difference : A nitro-substituted phenyl group replaces the pyridin-2-yl group.
Impact on Properties :
- Electronic Effects : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. This enhances reactivity toward nucleophilic additions (e.g., Michael additions) compared to the pyridinyl analog .
- The nitro group may reduce solubility in aqueous media due to increased hydrophobicity .
Table 2: Electronic and Physical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Reactivity (Electrophilicity) |
|---|---|---|---|
| This compound | Pyridin-2-yl | ~219 (estimated) | Moderate |
| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | 4-Nitrophenyl | 235.24 | High |
Ethyl 2-Methyl-3-(Pyrrolidin-1-yl)propanoate
Structural Difference: The α,β-unsaturated ester is replaced with a saturated propanoate backbone, and the pyridinyl group is substituted with a pyrrolidinyl moiety. Impact on Properties:
- Conjugation and Reactivity : The saturated backbone eliminates conjugation, reducing reactivity in pericyclic reactions (e.g., Diels-Alder).
- Solubility and Bioactivity : The pyrrolidinyl group, a cyclic amine, improves solubility in polar solvents and may enhance interactions with biological targets (e.g., enzymes or receptors) .
Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-Dimethylaminopropenoate
Structural Difference: A cyano-ethoxycarbonyl ethenylamino group replaces the pyridinyl substituent. Impact on Properties:
- Reactivity: The cyano and ethoxycarbonyl groups increase electron deficiency, making this compound a potent Michael acceptor. It is utilized in synthesizing heterocycles like pyridopyrimidinones, highlighting its versatility compared to the pyridinyl ester .
- Synthetic Utility : This compound serves as a precursor for N-protected heterocycles, whereas the pyridinyl ester may be more suited for metal-catalyzed coupling reactions due to its aromatic nitrogen .
Key Research Findings
- Steric Effects: The α-methyl group in this compound significantly enhances Z-isomer stability during photocatalyzed isomerization, achieving higher yields than its non-methylated analog .
- Electronic Tuning: Substituents like nitro or cyano groups drastically alter electrophilicity, directing reactivity toward specific pathways (e.g., nucleophilic vs. radical reactions) .
Biological Activity
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H13NO2 and features a pyridine ring, which is often associated with various biological activities. The compound's structure includes an enone functional group that contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors. This interaction can modulate their activity, leading to alterations in cellular processes and biochemical pathways. The compound may affect various signaling pathways, potentially influencing cell proliferation, apoptosis, and other critical biological functions .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In a study examining its effects on various microorganisms, the compound demonstrated significant growth inhibition against Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The presence of the pyridine moiety enhances its interaction with cancer-related targets, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with such conditions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing its potential as a lead compound for tuberculosis treatment .
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death via apoptosis pathways.
- Enzyme Interaction Studies : Kinetic studies showed that this compound acts as a competitive inhibitor of acetylcholinesterase. The Ki value was determined to be approximately 0.5 µM, suggesting strong binding affinity and potential therapeutic applications in neurodegenerative disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Ethyl 3-(4-nitrophenyl)prop-2-enoate | Structure | Antimicrobial, anticancer | |
| Ethyl 3-(4-amino phenyl)propanoate | Structure | Enzyme inhibition | |
| Ethyl (2Z)-3-(pyridin-2-yl)butenoate | Structure | Antimicrobial |
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate, and how do reaction conditions influence yield?
Methodology :
- Claisen-Schmidt Condensation : Reacting pyridine-2-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH/EtOH) yields the α,β-unsaturated ester. Optimization of base concentration (0.1–0.5 M) and temperature (60–80°C) improves yields from 50% to 75% .
- Suzuki-Miyaura Coupling : Aryl halides (e.g., 2-bromopyridine) can couple with β-keto esters using Pd catalysts (e.g., Pd(PPh₃)₄) in refluxing toluene. Yields depend on ligand choice (e.g., SPhos ligand increases yields to ~80%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) while maintaining yields (~70%) .
Q. Key Data :
| Method | Catalyst/Base | Solvent | Yield (%) | Time |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH | EtOH | 75 | 6 hr |
| Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | Toluene | 80 | 12 hr |
| Microwave Synthesis | K₂CO₃ | DMF | 70 | 30 min |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodology :
- NMR : ¹H and ¹³C NMR confirm the enone system (δ ~6.5 ppm for α,β-unsaturated protons; δ ~165–170 ppm for ester carbonyl). Pyridine ring protons appear as a multiplet at δ 7.2–8.5 ppm .
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C conjugated with carbonyl) .
- X-ray Diffraction (XRD) : Resolves tautomeric forms (enol vs. keto). Single-crystal XRD shows enol dominance in solid state (bond lengths: C-O ~1.36 Å, C=C ~1.34 Å) .
Q. Tautomeric Ratios (Solution vs. Solid) :
| State | Enol Form (%) | Keto Form (%) | Technique |
|---|---|---|---|
| Solid | 100 | 0 | XRD |
| Solution | 30 | 70 | ¹H/¹⁹F NMR |
Advanced Research Questions
Q. How does tautomerism impact the compound’s reactivity in biological systems?
Methodology :
- Molecular Docking : Enol form shows higher binding affinity to enzymes (e.g., kinases) due to hydrogen-bonding with pyridine N and hydroxyl groups. MD simulations (AMBER) predict 2.5× longer residence time for enol tautomer .
- pH-Dependent Stability : Enol form predominates at pH < 5 (protonation stabilizes the tautomer), while keto form dominates at pH > 6. Stability studies (HPLC) show 90% retention of enol form after 24 hr at pH 4 .
Q. Biological Activity :
| Tautomer | Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Enol | Kinase A | 0.8 | -9.2 |
| Keto | Kinase A | 5.6 | -6.5 |
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodology :
- SHELX Refinement : SHELXL resolves disorder in the pyridine ring using PART instructions. Twinning (e.g., pseudo-merohedral twinning) is corrected via HKLF5 .
- ORTEP Visualization : ORTEP-III (via WinGX) highlights anisotropic displacement parameters. For example, the pyridine ring shows higher thermal motion (Ueq ~0.08 Ų) compared to the ester group (Ueq ~0.04 Ų) .
Q. Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor (final) | 0.032 |
| Twin fraction | 0.45 |
| Flack x parameter | 0.01(2) |
Q. How do substituents on the pyridine ring affect electronic properties and bioactivity?
Methodology :
- DFT Calculations (Gaussian 16) : Electron-withdrawing groups (e.g., -CF₃) lower LUMO energy (-1.8 eV vs. -1.2 eV for unsubstituted), enhancing electrophilicity. NBO analysis shows increased charge density on the β-carbon (MEP: -0.35 e) .
- SAR Studies : Methyl substitution at C6 increases antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted) due to improved membrane penetration .
Q. Substituent Effects :
| Substituent | LUMO (eV) | MIC (µg/mL) | LogP |
|---|---|---|---|
| -H | -1.2 | 8 | 2.1 |
| -CF₃ | -1.8 | 4 | 3.5 |
| -OCH₃ | -1.5 | 6 | 2.8 |
Q. What are the limitations of current synthetic methods, and how can they be mitigated?
Methodology :
- Byproduct Analysis (LC-MS) : Claisen-Schmidt reactions produce ~15% aldol byproducts. Switching to Knoevenagel conditions (e.g., piperidine/glacial AcOH) reduces this to <5% .
- Catalyst Recycling : Pd catalysts in Suzuki reactions lose ~20% activity per cycle. Immobilizing Pd on silica (SBA-15) retains 85% activity after 5 cycles .
Q. Optimization Data :
| Parameter | Original Method | Improved Method |
|---|---|---|
| Byproduct Formation | 15% | 5% |
| Catalyst Recovery | 80% | 85% |
| Reaction Temperature | 80°C | 60°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
